

# Application Notes and Protocols for Organelle-Specific Cysteine Capture Using TurboID

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## Compound of Interest

Compound Name: *D-Cystine*

Cat. No.: *B556046*

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The study of organelle-specific protein cysteines and their redox state is crucial for understanding cellular signaling, metabolism, and disease. Traditional methods for analyzing the cysteine redoxome often lack spatial resolution. The advent of proximity labeling techniques, particularly the highly efficient biotin ligase TurboID, combined with chemoproteomic workflows, has enabled the precise identification and quantification of cysteine modifications within specific subcellular compartments.

This document provides detailed application notes and protocols for two key methods: Local Cysteine Capture (Cys-LoC) for identifying organelle-specific cysteines and Local Cysteine Oxidation (Cys-LOx) for quantifying their oxidation state.<sup>[1][2][3][4]</sup> These protocols are designed to guide researchers in applying these powerful techniques to their own studies.

## Data Presentation

The following tables summarize quantitative data from studies utilizing TurboID for organelle-specific cysteine capture, providing a clear comparison of the method's efficacy and specificity.

Table 1: Cysteines Identified by Cys-LoC in Different Subcellular Compartments

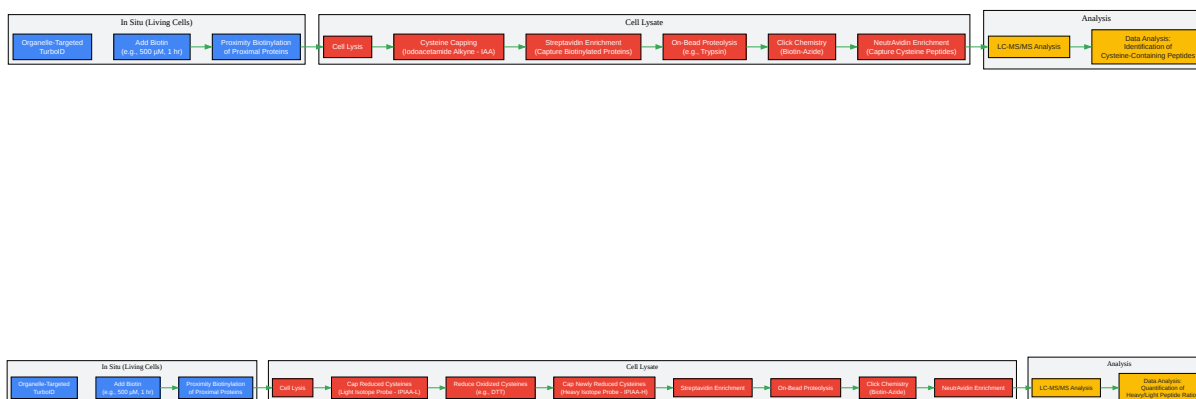
Subcellular Compartment	Average Number of Cysteines Identified per Replicate	Cysteines Not Previously Captured by Whole-Cell Proteomics
Cytosol	~3,700	>3,500 (in aggregate across all compartments)[2]
Endoplasmic Reticulum	~3,700	On average, 500 per compartment[2]
Golgi Apparatus	~3,700	On average, 500 per compartment[2]
Mitochondria	~3,700	On average, 500 per compartment[2]
Nucleus	~3,700	On average, 500 per compartment[2]

Table 2: Improvement of Mitochondrial Protein Specificity in TurboID Experiments

Mito-TurboID Expression Method	Mitochondrial Protein Specificity	Net Proteins Identified
Transient Expression	19%	580
Stable Expression	22%	571

## Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the Cys-LoC and Cys-LOx protocols.



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## References

- 1. Proteomic sample preparation for TurboID, Cys-LoC and Cys-LOx. [bio-protocol.org]
- 2. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PubMed [pubmed.ncbi.nlm.nih.gov]
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